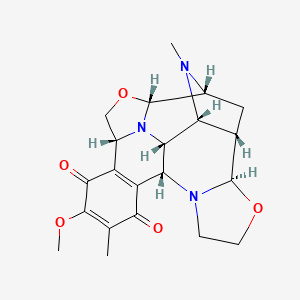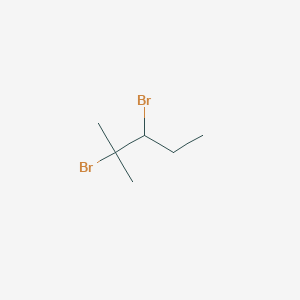![molecular formula C24H21N3 B14629147 2,2'-[(Pyridin-4-yl)methylene]bis(3-methyl-1H-indole) CAS No. 57637-78-2](/img/structure/B14629147.png)
2,2'-[(Pyridin-4-yl)methylene]bis(3-methyl-1H-indole)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2’-[(Pyridin-4-yl)methylene]bis(3-methyl-1H-indole): is a complex organic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2,2’-[(Pyridin-4-yl)methylene]bis(3-methyl-1H-indole) typically involves the condensation of 3-methyl-1H-indole with pyridine-4-carbaldehyde. The reaction is usually carried out in the presence of a catalyst, such as p-toluenesulfonic acid, under reflux conditions in a suitable solvent like ethanol or methanol. The reaction mixture is then purified using column chromatography to obtain the desired product.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using industrial-grade solvents and catalysts, and employing large-scale purification techniques such as recrystallization or distillation.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the indole moieties, leading to the formation of various oxidized products.
Reduction: Reduction reactions can be performed on the pyridine ring or the indole moieties, resulting in the formation of reduced derivatives.
Substitution: Electrophilic substitution reactions are common for indole derivatives, where substituents can be introduced at specific positions on the indole rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic reagents like halogens or nitro compounds can be used under acidic or basic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indole-2,3-diones, while reduction could produce dihydroindoles. Substitution reactions can introduce various functional groups, such as halogens or nitro groups, onto the indole rings.
Wissenschaftliche Forschungsanwendungen
Chemistry: 2,2’-[(Pyridin-4-yl)methylene]bis(3-methyl-1H-indole) is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in the development of new chemical entities.
Biology: In biological research, this compound is studied for its potential as a bioactive molecule. Indole derivatives are known for their antiviral, anticancer, and antimicrobial properties, making this compound a candidate for drug discovery and development.
Medicine: The compound’s potential therapeutic applications include its use as an antiviral, anticancer, and antimicrobial agent. Research is ongoing to explore its efficacy and safety in various medical applications.
Industry: In the industrial sector, this compound can be used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of 2,2’-[(Pyridin-4-yl)methylene]bis(3-methyl-1H-indole) is not fully understood, but it is believed to interact with various molecular targets and pathways. The indole moieties can bind to multiple receptors and enzymes, modulating their activity. This interaction can lead to various biological effects, such as inhibition of viral replication, induction of apoptosis in cancer cells, and disruption of microbial cell walls.
Vergleich Mit ähnlichen Verbindungen
- 2,2’-[(Pyridin-2-yl)methylene]bis(3-methyl-1H-indole)
- 2,2’-[(Pyridin-3-yl)methylene]bis(3-methyl-1H-indole)
- 2,2’-[(Pyridin-4-yl)methylene]bis(1H-indole)
Comparison:
- 2,2’-[(Pyridin-4-yl)methylene]bis(3-methyl-1H-indole) is unique due to the presence of the 3-methyl group on the indole rings, which can influence its chemical reactivity and biological activity.
- 2,2’-[(Pyridin-2-yl)methylene]bis(3-methyl-1H-indole) and 2,2’-[(Pyridin-3-yl)methylene]bis(3-methyl-1H-indole) differ in the position of the pyridine ring, which can affect their binding affinity to molecular targets.
- 2,2’-[(Pyridin-4-yl)methylene]bis(1H-indole) lacks the 3-methyl group, which may result in different chemical and biological properties.
Eigenschaften
CAS-Nummer |
57637-78-2 |
|---|---|
Molekularformel |
C24H21N3 |
Molekulargewicht |
351.4 g/mol |
IUPAC-Name |
3-methyl-2-[(3-methyl-1H-indol-2-yl)-pyridin-4-ylmethyl]-1H-indole |
InChI |
InChI=1S/C24H21N3/c1-15-18-7-3-5-9-20(18)26-23(15)22(17-11-13-25-14-12-17)24-16(2)19-8-4-6-10-21(19)27-24/h3-14,22,26-27H,1-2H3 |
InChI-Schlüssel |
SKXYFCLEDPROCQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(NC2=CC=CC=C12)C(C3=CC=NC=C3)C4=C(C5=CC=CC=C5N4)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-Ethyl-2lambda~6~-pyrido[2,3-c][1,2,6]thiadiazine-2,2,4(1H,3H)-trione](/img/structure/B14629074.png)

![1-({4-[(4-Chlorophenyl)methoxy]phenyl}methyl)-1H-imidazole](/img/structure/B14629083.png)


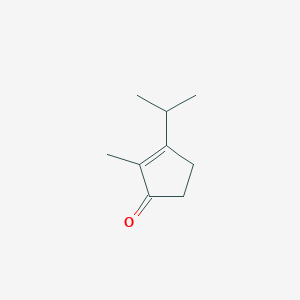
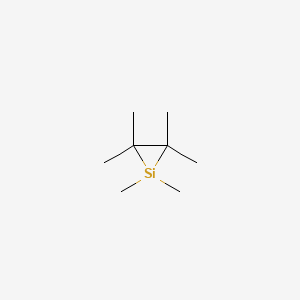


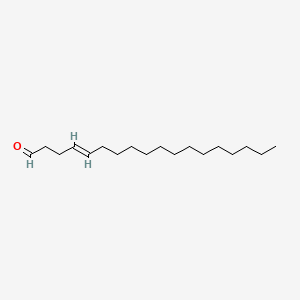
![Diethyl N-[(2-cyanohydrazinyl)methylidene]phosphoramidate](/img/structure/B14629136.png)
